molecular formula C20H21N3O2S B2401247 N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 896018-30-7

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

Cat. No. B2401247
CAS RN: 896018-30-7
M. Wt: 367.47
InChI Key: JNLZUTCEUFSFKH-UHFFFAOYSA-N
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Description

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide, also known as DMTTP, is a chemical compound that has gained interest in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.

Scientific Research Applications

Synthesis and Structural Analysis

Mononuclear Heterocyclic Rearrangement

A study demonstrated the transformation of 5-arylisoxazole-3-carboxylic acids into 3,4-substituted 1,2,5-oxadiazoles through a series of successive transformations, highlighting the synthetic versatility of oxadiazole derivatives in heterocyclic chemistry (Potkin et al., 2012).

N-Halogen Compounds

Research into N-halogen compounds revealed the synthesis of 1,2,4-oxadiazoles from acyl derivatives of N-benzimidoyl-S,S-dimethylsulfilimine, offering insights into the preparation of oxadiazole derivatives (Fuchigami & Odo, 1977).

Biological Activities

Antitumor Activity

Novel 3-benzyl-substituted-4(3H)-quinazolinones, including compounds structurally related to the query molecule, demonstrated significant in vitro antitumor activities. This study indicates the potential of such compounds in cancer therapy, underscoring the importance of the oxadiazole moiety in medicinal chemistry (Al-Suwaidan et al., 2016).

properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(4-methylphenyl)sulfanylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S/c1-13-5-8-16(9-6-13)26-11-10-18(24)21-20-23-22-19(25-20)17-12-14(2)4-7-15(17)3/h4-9,12H,10-11H2,1-3H3,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLZUTCEUFSFKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-3-(p-tolylthio)propanamide

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